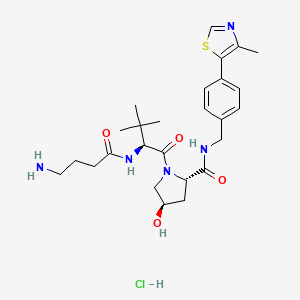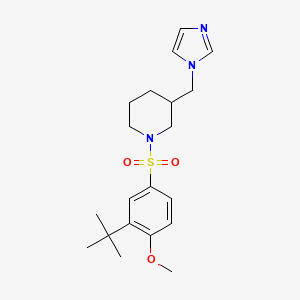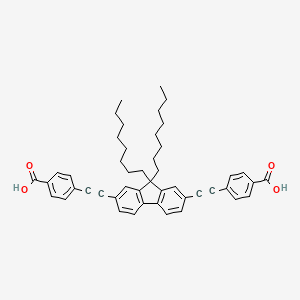
2,7-Dibromopyrene-4,5,9,10-tetraone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromopyrene-4,5,9,10-tetraone is an organic compound with the molecular formula C16H4Br2O4 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms at the 2 and 7 positions and carbonyl groups at the 4, 5, 9, and 10 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromopyrene-4,5,9,10-tetraone typically involves the bromination of pyrene followed by oxidation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The bromination reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The resulting dibromopyrene is then subjected to oxidation using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce the carbonyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2,7-Dibromopyrene-4,5,9,10-tetraone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl groups can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrene derivatives can be formed.
Oxidation Products: Higher oxidation states of pyrene derivatives.
Reduction Products: Reduced forms of the carbonyl groups, leading to hydroxyl or alkoxy derivatives.
科学研究应用
2,7-Dibromopyrene-4,5,9,10-tetraone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated materials and organic semiconductors.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用机制
The mechanism of action of 2,7-Dibromopyrene-4,5,9,10-tetraone involves its interaction with molecular targets through its bromine and carbonyl functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking. The compound’s ability to participate in redox reactions also plays a role in its mechanism of action, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- 2,7-Diiodopyrene-4,5,9,10-tetraone
- 2,7-Dichloropyrene-4,5,9,10-tetraone
- 2,7-Difluoropyrene-4,5,9,10-tetraone
Uniqueness
2,7-Dibromopyrene-4,5,9,10-tetraone is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated derivatives. This uniqueness makes it particularly useful in the synthesis of conjugated materials and in applications requiring specific electronic characteristics .
属性
分子式 |
C16H4Br2O4 |
|---|---|
分子量 |
420.01 g/mol |
IUPAC 名称 |
2,7-dibromopyrene-4,5,9,10-tetrone |
InChI |
InChI=1S/C16H4Br2O4/c17-5-1-7-11-8(2-5)15(21)16(22)10-4-6(18)3-9(12(10)11)14(20)13(7)19/h1-4H |
InChI 键 |
DGCHASONLNGOCL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)Br)C(=O)C2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
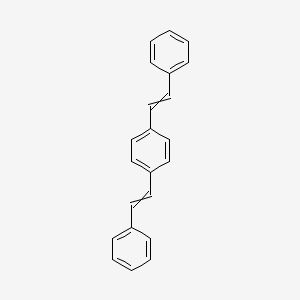
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)
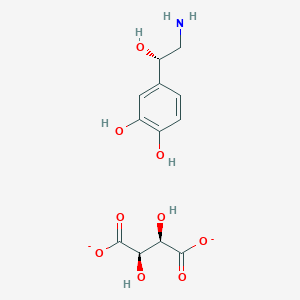
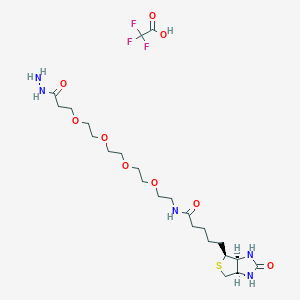
![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)
![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)

